4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester
Overview
Description
Scientific Research Applications
Nucleophilic Catalysis
4-(Dimethylamino)pyridine derivatives, including those structurally similar to the compound , are well known for their role in nucleophilic catalysis, specifically in the esterification of alcohols and acyl transfer reactions. These compounds facilitate various synthetically useful transformations due to their catalytic potential. The research by Spivey and Arseniyadis (2004) highlights the development of chiral versions of these pyridines for enantioselective transformations, emphasizing the detailed mechanism of catalysis and factors influencing reactivity (Spivey & Arseniyadis, 2004).
Protective Groups in Organic Synthesis
The compound and its related derivatives find application as protective groups in organic synthesis. Research indicates that certain phenyl esters, including those with dimethylamino groups, can be efficiently utilized as protective groups for carboxylic acids. These protective groups can be selectively removed under controlled conditions, as explored in the studies by Kim and Misco (1985), showcasing the versatility of these esters in synthetic chemistry (Kim & Misco, 1985).
Synthesis of Complex Molecules
The synthesis of complex molecules often leverages the unique properties of compounds like 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester. For instance, its derivatives have been employed in the synthesis of cerebral vasodilators, highlighting its utility in creating compounds with potential biological applications, as demonstrated in the work of Higuchi, Sasaki, and Sado (1975) (Higuchi, Sasaki, & Sado, 1975).
Catalysis and Polymerization
Furthermore, derivatives of the compound are instrumental in catalysis and polymerization processes. For example, Yokoyama, Shimizu, and Yokozawa (2005) discussed the selective cyclic trimerization of benzoic acid dimer phenyl esters, showcasing the compound's role in polymer science and its potential for creating novel polymeric materials (Yokoyama, Shimizu, & Yokozawa, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSWNAUWKTQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid 4-chloro-phenyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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